

# Mepirapim: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Mepirapim

Cat. No.: B10765885

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research-grade compound **Mepirapim**, including its chemical properties, synthesis, and biological activities. The information is intended for use in a research context.

## Chemical and Physical Properties

**Mepirapim** is a synthetic compound that has been identified in synthetic cannabis products.<sup>[1]</sup> Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	(4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone	[1][2]
Molecular Formula	C <sub>19</sub> H <sub>27</sub> N <sub>3</sub> O	[1][2]
Molar Mass	313.445 g·mol <sup>-1</sup>	[1]
CAS Number	2365542-29-4	[1]
Formal Name (hydrochloride)	(4-methyl-1-piperazinyl)(1-pentyl-1H-indol-3-yl)-methanone, monohydrochloride	[3]
Molecular Formula (hydrochloride)	C <sub>19</sub> H <sub>27</sub> N <sub>3</sub> O · HCl	[3]
Molecular Weight (hydrochloride)	349.9 g/mol	[3]
Solubility (hydrochloride)	DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml	[3]

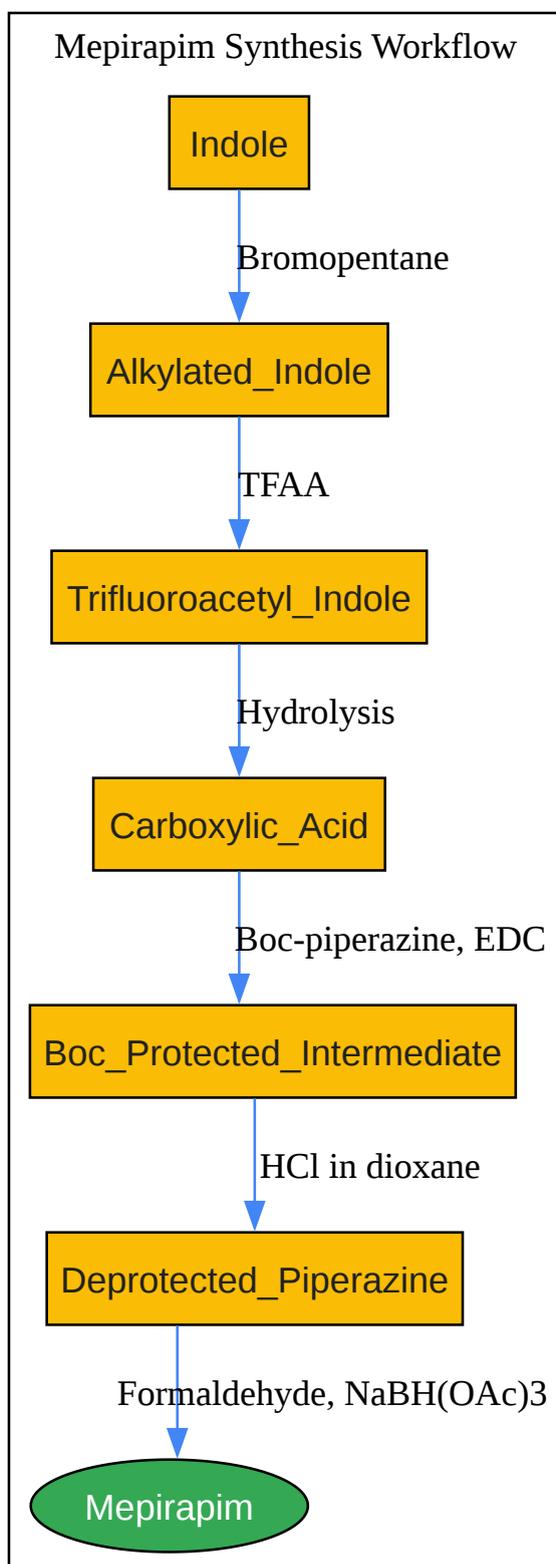
## Synthesis Protocol

The synthesis of **Mepirapim** and its analogs can be achieved through a multi-step process. The general protocol is outlined below, based on methodologies for similar compounds.[4]

Experimental Protocol: Synthesis of **Mepirapim** Analogues[4]

- Alkylation of Indole: Indole is alkylated with bromopentane to introduce the pentyl group at the N-1 position.
- Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.

- Hydrolysis: The resulting trifluoroacetyl indole is hydrolyzed to yield the corresponding carboxylic acid.
- Coupling Reaction: The carboxylic acid is coupled with N-Boc-piperazine using 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
- Deprotection: The Boc protecting group is removed from the piperazine moiety using hydrogen chloride in dioxane.
- Reductive Alkylation: The final step involves reductive alkylation with formaldehyde in the presence of sodium triacetoxyborohydride to introduce the methyl group on the piperazine nitrogen, yielding **Mepirapim**.
- Purification: The final product is purified by flash chromatography and can be converted to its hydrochloride salt and purified by recrystallization.



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A simplified workflow for the synthesis of **Mepirapim**.

## Biological Activity and Mechanism of Action

**Mepirapim** has been shown to induce addiction-related behaviors through neurochemical maladaptation in the brain.[5][6] Its primary mechanisms of action involve the cannabinoid receptor 1 (CB1R) and T-type calcium channels.

### 3.1. Cannabinoid Receptor Activity

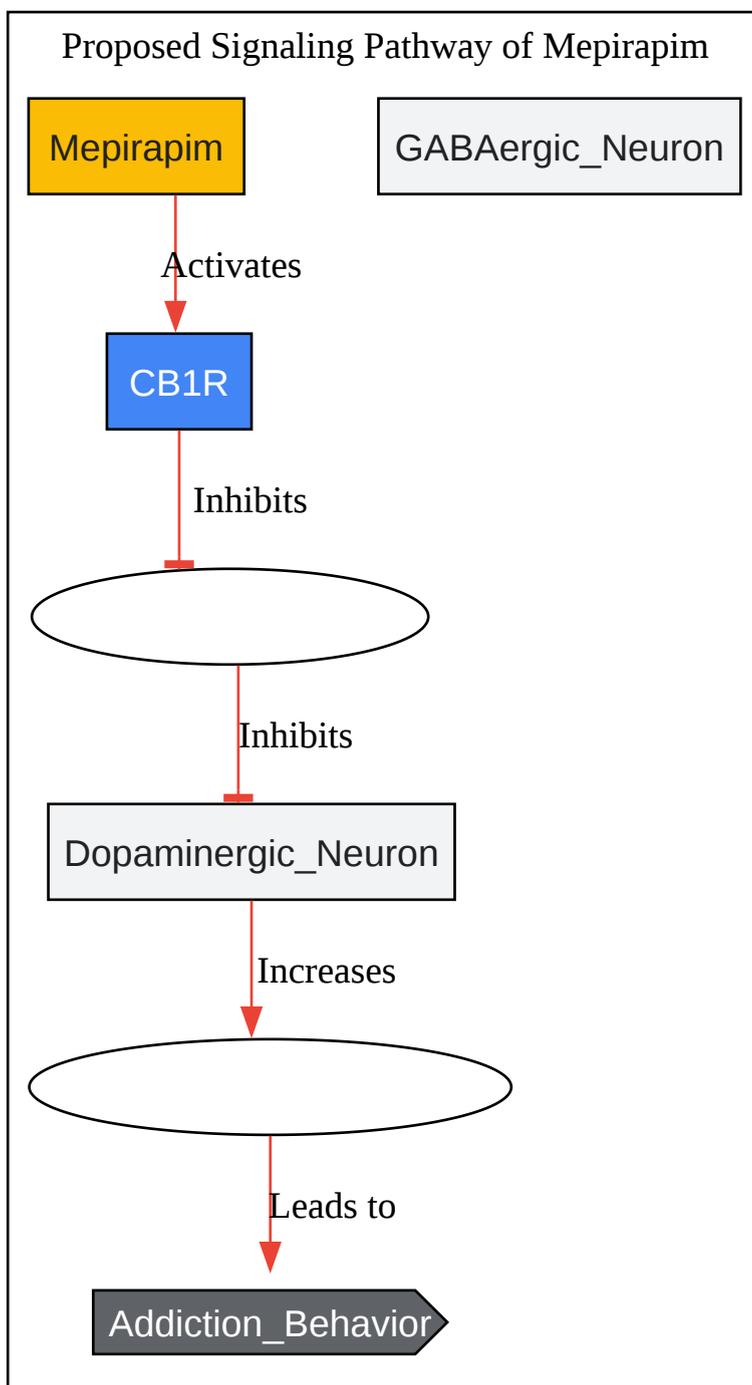
While initially thought to have weak affinity for cannabinoid receptors, studies have shown that **Mepirapim**'s pharmacological effects are mediated through CB1R.[5] It acts as a low-potency agonist at both CB1 and CB2 receptors.[4][7]

### 3.2. T-Type Calcium Channel Inhibition

**Mepirapim** and its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[4][7] Specifically, certain derivatives show selective inhibition of CaV3.1 and CaV3.2 subtypes.[4]

### 3.3. Neurochemical Effects

**Mepirapim** administration leads to a decrease in GABAergic signaling and a corresponding increase in dopaminergic signaling within the brain's reward circuit.[5][6] This neurochemical imbalance is believed to be a key driver of its addictive potential.



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**Mepirapim's** proposed mechanism of action in the brain.

## Quantitative Data

The following tables summarize quantitative data from various in vivo and in vitro studies on **Mepirapim**.

Table 1: In Vivo Effects of **Mepirapim** in Rodents

Experiment	Dose	Observation	Source
Conditioned Place Preference (CPP)	0.3 and 1 mg/kg	Increased CPP scores, indicating rewarding effects.	[5][8]
3 mg/kg	Reduced CPP score, suggesting aversive effects at higher doses.	[8][9]	
Open Field Test (Locomotor Activity)	3 mg/kg	Significantly reduced total distance moved (hypomotility).	[5][9]
Body Temperature	3 mg/kg	Significantly reduced body temperature (hypothermia).	[5][9]
30 mg/kg	Mild hypothermic response.	[7]	
Microdialysis (Dopamine Levels in NAc)	1 and 3 mg/kg	Significant, dose-dependent increase in dopamine levels.	[5]
Intravenous Self-Administration (IVSA)	0.01 and 0.03 mg/kg/infusion	Maintained intravenous self-administration, indicating reinforcing effects.	[5]

Table 2: In Vitro Receptor Binding and Functional Activity

Target	Assay	Value	Source
CB1 Receptor	Binding Affinity (K <sub>i</sub> )	Micromolar range	[7]
Functional Activity	Low potency agonist	[4][7]	
CB2 Receptor	Binding Affinity (K <sub>i</sub> )	Micromolar range	[7]
Functional Activity	Low potency agonist	[4][7]	
T-Type Calcium Channels (CaV3)	Functional Calcium Flux Assay	>70% inhibition by some derivatives	[4][7]

## Experimental Methodologies

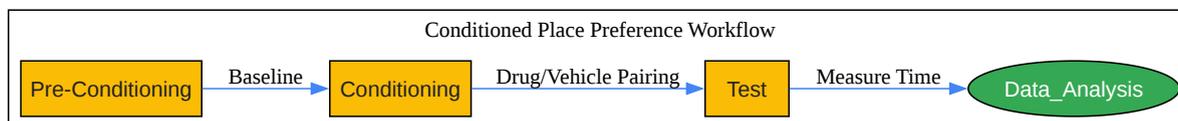
The following outlines the general procedures for key experiments conducted to evaluate the effects of **Mepirapim**.

### 5.1. Conditioned Place Preference (CPP) Test

This behavioral test is used to assess the rewarding or aversive properties of a drug.

Protocol Outline:

- Pre-conditioning Phase: Mice are allowed to freely explore a two-chamber apparatus to determine initial preference.
- Conditioning Phase: Over several days, mice receive injections of **Mepirapim** (or vehicle) and are confined to one chamber, and vehicle (or **Mepirapim**) and confined to the other chamber on alternate days.
- Test Phase: Mice are placed back in the apparatus with free access to both chambers, and the time spent in the drug-paired chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.



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A typical workflow for a Conditioned Place Preference experiment.

## 5.2. Intravenous Self-Administration (IVSA)

This operant conditioning paradigm is used to study the reinforcing effects of a drug.

Protocol Outline:

- Surgery: Rats are surgically implanted with intravenous catheters.
- Training: Rats are placed in operant chambers and learn to press a lever to receive an infusion of the drug (e.g., **Mepirapim**).
- Data Collection: The number of lever presses and infusions are recorded over several sessions to determine if the drug maintains self-administration behavior.

## 5.3. Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

Protocol Outline:

- Surgery: A microdialysis probe is implanted into the brain region of interest (e.g., nucleus accumbens).
- Sample Collection: Artificial cerebrospinal fluid is perfused through the probe, and the dialysate containing extracellular fluid is collected.

- Analysis: The concentration of neurotransmitters, such as dopamine, in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC).

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